molecular formula C21H30O6 B12397208 [(3aR,4R,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate

[(3aR,4R,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate

Cat. No.: B12397208
M. Wt: 378.5 g/mol
InChI Key: XHBHYMSLBWDFRZ-GJGHSUIPSA-N
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Description

[(3aR,4R,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate is a complex organic compound with a unique structure that includes a benzofuran ring, multiple chiral centers, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aR,4R,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate typically involves multiple steps, including the formation of the benzofuran ring, introduction of the acetyloxypentan-2-yl group, and esterification with 2-methylpropanoate. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylidene and methyl groups.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: Various substitution reactions can occur at the benzofuran ring and the acetyloxypentan-2-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [(3aR,4R,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its multiple functional groups allow for diverse biochemical applications.

Medicine

Pharmaceutical research explores the potential therapeutic uses of this compound. Its structural features suggest possible applications in drug development, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and advanced materials. Its versatility makes it suitable for various applications.

Mechanism of Action

The mechanism of action of [(3aR,4R,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact mechanism depends on the context of its application, whether in pharmaceuticals, biochemistry, or materials science.

Comparison with Similar Compounds

Similar Compounds

  • [(3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester]
  • [(3aR,4R,7S,7aS)-2-{(1R,2R)-2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-ylMethyl]cyclohexylMethyl}hexahydro-4,7-Methano-2H-isoindole-1,3-dione hydrochloride]

Uniqueness

[(3aR,4R,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate stands out due to its specific combination of functional groups and chiral centers. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C21H30O6

Molecular Weight

378.5 g/mol

IUPAC Name

[(3aR,4R,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate

InChI

InChI=1S/C21H30O6/c1-11(2)20(23)27-19-17(12(3)8-7-9-25-15(6)22)13(4)10-16-18(19)14(5)21(24)26-16/h11-12,16,18-19H,5,7-10H2,1-4,6H3/t12-,16+,18+,19-/m0/s1

InChI Key

XHBHYMSLBWDFRZ-GJGHSUIPSA-N

Isomeric SMILES

CC1=C([C@@H]([C@H]2[C@@H](C1)OC(=O)C2=C)OC(=O)C(C)C)[C@@H](C)CCCOC(=O)C

Canonical SMILES

CC1=C(C(C2C(C1)OC(=O)C2=C)OC(=O)C(C)C)C(C)CCCOC(=O)C

Origin of Product

United States

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